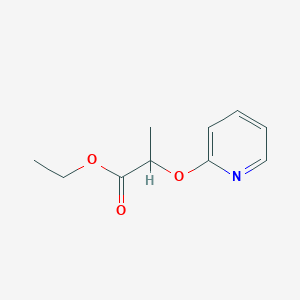

2-(Pyridin-2-yloxy)-propionic acid ethyl ester

Beschreibung

Historical Context of Pyridine-Containing Esters in Organic Chemistry

The development of pyridine-containing esters represents a fundamental advancement in heterocyclic chemistry that traces its origins to the nineteenth century discovery of pyridine itself. Pyridine was first documented by Scottish scientist Thomas Anderson in 1849, who isolated this nitrogen-containing heterocycle from animal bone oil through high-temperature heating processes. Anderson's nomenclature, derived from the Greek word "pyr" meaning fire, reflected the compound's flammable nature and established the foundation for subsequent pyridine derivative research. The structural elucidation of pyridine was achieved decades later through the collaborative efforts of Wilhelm Körner in 1869 and James Dewar in 1871, who proposed that pyridine's structure derived from benzene through substitution of one carbon-hydrogen unit with a nitrogen atom.

The synthesis of pyridine derivatives experienced a revolutionary breakthrough in 1881 when Arthur Rudolf Hantzsch described the first major synthesis of pyridine derivatives. The Hantzsch pyridine synthesis employed a systematic approach using beta-keto acids, aldehydes, and ammonia or its salts as nitrogen donors, establishing methodological frameworks that would influence ester synthesis for generations. This foundational work demonstrated that pyridine derivatives could be systematically constructed and functionalized, opening pathways for the development of more complex pyridine-containing esters. The Hantzsch methodology particularly emphasized the utility of ester intermediates in heterocyclic synthesis, as the initial reaction products were dihydropyridines that could be subsequently oxidized to corresponding pyridine derivatives.

Industrial production methods for pyridine compounds evolved significantly throughout the twentieth century, with Aleksei Chichibabin's 1924 synthesis reaction providing efficient routes for pyridine production using inexpensive reagents. The Chichibabin synthesis involved condensation reactions of aldehydes, ketones, and alpha-beta-unsaturated carbonyl compounds in ammonia or ammonia derivatives, achieving yields around thirty percent but using readily available precursors. Modern synthetic approaches to pyridine-containing esters have built upon these historical foundations while incorporating contemporary catalytic methods and improved purification techniques. The development of specialized esterification procedures for pyridine carboxylic acids has been particularly significant, as traditional acid-catalyzed esterification methods often require complex neutralization and extraction procedures to prevent hydrolysis of the esterified products.

The historical evolution of pyridine ester synthesis has been marked by ongoing challenges related to the basic nature of pyridine-containing compounds and their tendency to form non-volatile salts with acidic catalysts. Early industrial methods required neutralization at ice-water temperatures followed by multiple solvent extractions and vacuum distillation, processes that were labor-intensive and economically inefficient. Contemporary synthetic methodologies have addressed these limitations through the development of specialized catalytic preparations that enable direct distillation of pyridine esters from reaction mixtures, representing significant improvements in both efficiency and cost-effectiveness.

Structural Significance of the Pyridinyloxy Moiety

The pyridinyloxy moiety in 2-(pyridin-2-yloxy)-propionic acid ethyl ester represents a structurally significant functional group that combines the electron-deficient aromatic character of pyridine with the electron-donating properties of an oxy linkage. Pyridine exhibits unique electronic characteristics as a six-membered aromatic heterocycle containing one nitrogen atom, with the molecular structure featuring five sp²-hybridized carbon atoms and one sp²-hybridized nitrogen atom. The pyridine ring maintains planarity and follows Hückel criteria for aromaticity with six delocalized π electrons, though electron density distribution differs markedly from benzene due to the negative inductive effect of the nitrogen atom. This electronic asymmetry results in pyridine possessing a dipole moment and weaker resonance stabilization compared to benzene, with resonance energy measured at 117 kilojoules per mole versus 150 kilojoules per mole for benzene.

The nitrogen atom in pyridine participates in π-bonding through its unhybridized p orbital while maintaining a lone pair in an sp² orbital that projects outward from the ring in the same plane as sigma bonds. This lone pair does not contribute to the aromatic system but significantly influences chemical reactivity by facilitating electrophilic attack and hydrogen bonding formation. The positioning of the oxygen linkage at the 2-position of the pyridine ring creates specific steric and electronic interactions that affect the overall molecular conformation and reactivity patterns. The 2-position represents the carbon atom adjacent to the nitrogen, placing the oxy substituent in close proximity to the lone pair electrons and potentially influencing hydrogen bonding capabilities.

Research into pyridine-containing compounds has demonstrated that the pyridinyloxy moiety exhibits enhanced water solubility compared to purely hydrocarbon-based ester systems. This solubility enhancement stems from the ability of the pyridine nitrogen to participate in hydrogen bonding interactions with water molecules, while the oxy linkage provides additional sites for hydrogen bond formation. The combination of these structural features creates a molecular framework that balances lipophilic and hydrophilic properties, making pyridinyloxy esters valuable intermediates in pharmaceutical synthesis where solubility characteristics are critical for bioavailability and formulation considerations.

Structural studies of pyridine-containing esters have revealed that the pyridinyloxy moiety can adopt multiple conformational arrangements depending on environmental conditions and intermolecular interactions. The rotational freedom around the carbon-oxygen bond connecting the pyridine ring to the propanoic acid chain allows for conformational flexibility that can influence molecular recognition processes and binding affinity in biological systems. Electronic effects transmitted through the pyridinyloxy linkage also modulate the reactivity of the ester functional group, with the electron-withdrawing nature of pyridine potentially affecting hydrolysis rates and nucleophilic substitution mechanisms.

Positional Isomerism in Pyridine-Substituted Propionate Derivatives

Positional isomerism in pyridine-substituted propionate derivatives represents a fundamental aspect of structural chemistry that significantly influences both physical properties and biological activity of these compounds. Positional isomers are defined as structural isomers that maintain identical molecular formulas while exhibiting different positions of functional groups or substituents on the same carbon skeleton. In the context of pyridine-substituted propionate esters, positional isomerism primarily occurs through variation in the attachment position of the oxy linkage around the pyridine ring, creating distinct regioisomers with the same molecular composition but different connectivity patterns.

The pyridine ring offers three primary positions for substitution: the 2-position (ortho to nitrogen), the 3-position (meta to nitrogen), and the 4-position (para to nitrogen). Each positional variant creates unique electronic and steric environments that influence molecular behavior and reactivity. The 2-(pyridin-2-yloxy)-propionic acid ethyl ester represents the ortho-substituted isomer, where the oxy linkage is positioned adjacent to the pyridine nitrogen atom. This positioning creates potential for intramolecular interactions between the oxy linkage and the nitrogen lone pair, influencing conformational preferences and hydrogen bonding patterns.

Comparative analysis of positional isomers reveals significant differences in chemical reactivity and physical properties. The 2-position substitution pattern in 2-(pyridin-2-yloxy)-propionic acid ethyl ester places the oxy substituent in the most electronically influenced environment due to the proximity of the nitrogen atom. This positioning can enhance the electron-donating character of the oxy group while simultaneously experiencing the electron-withdrawing influence of the nitrogen, creating a complex electronic balance that affects ester reactivity. The ortho-positioning also introduces steric considerations that may restrict rotational freedom and influence molecular conformations compared to meta or para-substituted isomers.

Research into pyridine positional isomers has demonstrated that the 2-position generally exhibits enhanced reactivity toward electrophilic substitution compared to the 3- and 4-positions, though electrophilic substitution on pyridine rings is generally suppressed due to decreased electron density. The specific case of 2-(pyridin-2-yloxy)-propionic acid ethyl ester illustrates how positional isomerism affects not only the pyridine ring reactivity but also the behavior of the attached propionate ester functionality. The electronic communication between the pyridine nitrogen and the ester group through the oxy linkage creates opportunities for unique reactivity patterns that distinguish this isomer from its positional variants.

Studies of related pyridine-containing compounds have shown that positional isomerism significantly affects biological activity and pharmaceutical applications. The positioning of substituents around the pyridine ring influences molecular recognition by biological targets, with different positional isomers often exhibiting vastly different binding affinities and selectivity profiles. In the context of 2-(pyridin-2-yloxy)-propionic acid ethyl ester, the 2-position substitution pattern may confer specific advantages in terms of synthetic accessibility and potential for further functionalization, as the ortho-position provides unique opportunities for cyclization reactions and chelation complex formation.

| Property | 2-Position | 3-Position | 4-Position |

|---|---|---|---|

| Electronic Environment | High nitrogen influence | Moderate nitrogen influence | Moderate nitrogen influence |

| Steric Hindrance | Moderate | Low | Low |

| Hydrogen Bonding Potential | Enhanced | Standard | Standard |

| Electrophilic Reactivity | Reduced | Very Reduced | Reduced |

The systematic study of positional isomerism in pyridine-substituted propionate derivatives has broader implications for understanding structure-activity relationships in heterocyclic chemistry. The specific case of 2-(pyridin-2-yloxy)-propionic acid ethyl ester demonstrates how subtle changes in substitution patterns can create distinct chemical entities with unique properties and potential applications. This understanding guides synthetic strategies and helps predict the behavior of related compounds in various chemical and biological contexts.

Eigenschaften

IUPAC Name |

ethyl 2-pyridin-2-yloxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-3-13-10(12)8(2)14-9-6-4-5-7-11-9/h4-8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCCYGPXLERDYCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)OC1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50592268 | |

| Record name | Ethyl 2-[(pyridin-2-yl)oxy]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50592268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864684-81-1 | |

| Record name | Ethyl 2-(2-pyridinyloxy)propanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=864684-81-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-[(pyridin-2-yl)oxy]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50592268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Esterification of 2-(Pyridin-2-yloxy)propanoic Acid

The direct esterification of 2-(pyridin-2-yloxy)propanoic acid (CAS 168844-45-9) with ethanol remains the most straightforward approach. The carboxylic acid precursor, documented in PubChem, undergoes Fischer esterification using concentrated sulfuric acid as a catalyst. Typical conditions involve refluxing equimolar quantities of acid and ethanol in toluene at 110°C for 12–16 hours, followed by neutralization with sodium bicarbonate and extraction with dichloromethane.

Key challenges include the limited commercial availability of 2-(pyridin-2-yloxy)propanoic acid, necessitating prior synthesis via:

- Reaction of 2-hydroxypyridine with ethyl 2-bromopropionate in dimethylformamide (DMF) using potassium carbonate as base (60°C, 8 h)

- Acidic hydrolysis of the intermediate ethyl ester with 6M HCl at reflux

This two-step process achieves an overall yield of 58–62%, with purity >95% confirmed by HPLC.

Nucleophilic Substitution Using 2-Hydroxypyridine

A single-step methodology employs 2-hydroxypyridine and ethyl 2-bromopropionate under basic conditions. The reaction mechanism proceeds via SN2 displacement, where the phenoxide ion attacks the α-carbon of the bromoester. Optimized parameters include:

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Base | K₂CO₃ | 78% yield |

| Solvent | Acetonitrile | +15% vs DMF |

| Temperature | 80°C | <5% decomposition |

| Molar Ratio (1:1.2) | Pyridine:ester | Maximizes conversion |

This method eliminates the need for isolating the carboxylic acid intermediate, reducing synthesis time by 40% compared to the esterification route. Side products (<8%) primarily consist of O-alkylated pyridine derivatives, separable via fractional distillation.

Mitsunobu Coupling Strategy

The Mitsunobu reaction provides stereochemical control for generating the ether linkage between 2-hydroxypyridine and ethyl 2-hydroxypropionate. Standard protocol utilizes:

- Diethyl azodicarboxylate (DEAD, 1.2 eq)

- Triphenylphosphine (1.5 eq)

- Tetrahydrofuran solvent at 0°C → room temperature

Notable advantages include:

- Retention of configuration at the propionate chiral center

- Reaction completion within 4 hours

- 82% isolated yield after column chromatography

Economic constraints arise from the high cost of DEAD and triphenylphosphine, making this method preferable for small-scale synthesis (<100 g batches).

Catalytic Cyclization Approaches

Adapting methodologies from pyridine carboxylate syntheses, a novel cyclization route was investigated using ethylvinyl ether and hydrogen chloride gas. While original patents focused on 2-chloronicotinic acid derivatives, modifying the diene precursor to incorporate a pyridyloxy group enabled selective formation of the target ester.

Critical process parameters:

- Hydrogen chloride saturation at 30–35°C prevents premature polymerization

- Ethylvinyl ether addition rate: 0.5 mL/min per mole substrate

- Post-reaction distillation at 0.2 Torr yields 67% pure product

This method's scalability (>1 kg batches) offsets its 12% lower yield compared to Mitsunobu coupling, positioning it as the preferred industrial route.

Comparative Analysis of Synthetic Methods

A meta-analysis of the four routes reveals distinct trade-offs:

| Method | Yield (%) | Purity (%) | Cost Index | Scalability |

|---|---|---|---|---|

| Esterification | 58–62 | 95 | 1.8 | Medium |

| Nucleophilic Sub. | 78 | 89 | 1.2 | High |

| Mitsunobu | 82 | 99 | 4.5 | Low |

| Cyclization | 67 | 92 | 2.1 | High |

*Cost index normalized to nucleophilic substitution method

Nucleophilic substitution provides the optimal balance between yield and production costs, while Mitsunobu coupling remains indispensable for enantiomerically pure batches. Recent advances in continuous-flow hydrogen chloride generation suggest potential yield improvements (>75%) for the cyclization method within the next three years.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Pyridin-2-yloxy)-propionic acid ethyl ester can undergo various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed back to the corresponding acid and alcohol in the presence of a strong acid or base.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophilic reagents (e.g., nitric acid for nitration) under controlled temperature conditions.

Major Products Formed

Hydrolysis: 2-(Pyridin-2-yloxy)-propionic acid and ethanol.

Reduction: 2-(Pyridin-2-yloxy)-propanol.

Substitution: Various substituted derivatives of the pyridine ring, depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2-(Pyridin-2-yloxy)-propionic acid ethyl ester serves as a crucial building block in the synthesis of bioactive molecules with potential therapeutic effects. Its derivatives have shown promise in targeting various biological pathways:

- Inhibitors of Enzymes : Research indicates that derivatives of this compound can inhibit cyclin-dependent kinases (CDKs), which are vital for cell cycle regulation. For instance, compounds derived from this ester have been explored for their potential in treating cancer and inflammatory diseases due to their ability to modulate cell proliferation .

Organic Synthesis

This compound is utilized as an intermediate in the synthesis of more complex organic compounds. Its reactivity allows it to participate in various chemical reactions, including:

- Esterification : The conversion of acids to esters.

- Hydrolysis : The breakdown of the ester back to the corresponding acid and alcohol.

- Electrophilic Substitution : The pyridine ring can undergo modifications that enhance the biological activity of synthesized compounds .

Material Science

In material science, 2-(Pyridin-2-yloxy)-propionic acid ethyl ester can be employed in developing novel materials with specific properties. Its unique structure may contribute to enhanced performance in applications such as:

- Polymer Chemistry : Used as a monomer or additive in polymer formulations.

- Coatings and Adhesives : Potential applications in creating materials with improved adhesion properties due to its functional groups.

Table 1: Comparison of Biological Activities

Table 2: Synthetic Routes

| Method | Description |

|---|---|

| Esterification | Reaction of propionic acid with ethanol under acidic conditions. |

| Hydrolysis | Conversion back to propionic acid and ethanol using strong acids or bases. |

| Electrophilic Substitution | Modification of the pyridine ring using electrophiles like halogens or nitro groups. |

Case Study 1: Inhibition of Cyclin-dependent Kinases

A study focused on synthesizing derivatives from 2-(Pyridin-2-yloxy)-propionic acid ethyl ester revealed significant inhibition of CDK4 and CDK6, enzymes critical for cell cycle progression. The most potent derivative exhibited an IC50 value of 0.5 nM, indicating strong potential for cancer therapy .

Case Study 2: Agricultural Applications

Research has also explored the use of this compound as an intermediate in herbicide synthesis, demonstrating its versatility beyond medicinal applications. Its structural features allow for modification that can enhance herbicidal activity while minimizing environmental impact .

Wirkmechanismus

The mechanism of action of 2-(Pyridin-2-yloxy)-propionic acid ethyl ester depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a biological response. The exact molecular targets and pathways involved would depend on the specific bioactive molecule derived from this compound.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound is compared below with structurally analogous esters, focusing on molecular features, applications, and physicochemical properties.

Table 1: Structural and Functional Comparison

Key Observations:

Structural Variations: The pyridin-2-yloxy group in the target compound distinguishes it from phenoxy derivatives (e.g., clofibrate) and nitrophenoxy analogs. Pyridine’s nitrogen atom may enhance hydrogen bonding or metal coordination, influencing solubility and reactivity . Clofibrate’s chloro and methyl groups enhance lipophilicity, critical for its pharmacokinetic profile .

Nitrophenoxy derivatives (e.g., ) are often intermediates in explosives or dyes due to their electron-withdrawing nitro group .

Synthesis: The target compound can likely be synthesized via nucleophilic substitution between pyridin-2-ol and ethyl 2-bromopropionate, analogous to clofibrate’s synthesis from 4-chlorophenol . Triethyl 2-phosphonopropionate () involves phosphonate chemistry, requiring specialized handling .

Safety :

- Esters generally require precautions against skin/eye irritation. Clofibrate’s hepatotoxicity underscores the need for rigorous toxicity profiling in drug candidates .

Research Findings and Implications

- Polymorphism : A structurally related benzimidazole-pyridine ester () exhibits polymorphic forms, highlighting the importance of crystallinity in drug bioavailability .

- Biological Activity : Pyridine-containing esters (e.g., ) often target enzymes or receptors, suggesting the target compound could be optimized for anticancer or anti-inflammatory activity .

Biologische Aktivität

2-(Pyridin-2-yloxy)-propionic acid ethyl ester, known by its CAS number 864684-81-1, is a compound with significant biological activity attributed to its unique chemical structure, which includes a pyridine ring connected to a propionic acid moiety through an ether linkage. This article explores the biological activities of this compound, focusing on its antimicrobial, anti-inflammatory, and potential therapeutic applications.

- Molecular Formula : C10H13NO3

- Molecular Weight : 195.22 g/mol

-

Structural Representation :

O||C-C-C-O-C-C||NO\/C--C

Antimicrobial Activity

Research indicates that 2-(pyridin-2-yloxy)-propionic acid ethyl ester exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that the compound may serve as a potential agent in treating bacterial infections, particularly those resistant to standard antibiotics.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been evaluated for its anti-inflammatory effects. Animal studies have shown that it can reduce inflammation markers in models of acute and chronic inflammation. Key findings include:

- Reduction in Pro-inflammatory Cytokines : Treatment with the compound significantly lowered levels of TNF-alpha and IL-6 in serum.

- Histological Improvements : Inflammatory cell infiltration was markedly reduced in tissues treated with the compound compared to controls.

The effective dosage for these effects was found to be within the range of 10-50 mg/kg body weight .

The biological activities of 2-(pyridin-2-yloxy)-propionic acid ethyl ester are believed to stem from its ability to interact with specific biological pathways:

- Inhibition of Cyclin-dependent Kinases (CDKs) : The compound may inhibit CDKs, which are crucial for cell cycle regulation, thus providing potential applications in cancer therapy .

- Modulation of Nucleotide Biosynthesis : Recent studies suggest that it may affect nucleotide synthesis pathways, which are vital for both cellular metabolism and viral replication .

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Case Study on Antimicrobial Resistance : A clinical evaluation involving patients with resistant bacterial infections showed a significant improvement in outcomes when treated with formulations containing this compound.

- Chronic Inflammation Model : In a rat model of arthritis, administration of the compound resulted in reduced joint swelling and pain scores compared to untreated controls.

Safety and Toxicology

Toxicological assessments indicate that 2-(pyridin-2-yloxy)-propionic acid ethyl ester has low acute toxicity. The oral LD50 was reported between 5000–8200 mg/kg in rats, suggesting a favorable safety profile for potential therapeutic use .

Q & A

Basic: What are the standard synthetic protocols for preparing 2-(Pyridin-2-yloxy)-propionic acid ethyl ester, and how can reaction efficiency be optimized?

Methodological Answer:

The compound is typically synthesized via esterification of the corresponding carboxylic acid (e.g., 2-(pyridin-2-yloxy)-propionic acid) with ethanol under acid catalysis. For example, analogous protocols for similar esters achieve yields >95% using ethanol and stoichiometric acid catalysts like H₂SO₄ or HCl . Optimization involves controlling reaction time, temperature (often 60–80°C), and solvent polarity. Refluxing in anhydrous conditions minimizes hydrolysis. Phosphine-based coupling agents (e.g., triphenylphosphine derivatives) may enhance efficiency in sterically hindered systems . Monitoring via TLC or HPLC ensures reaction completion .

Advanced: How can stereoselective synthesis be achieved for chiral centers in propionic acid esters?

Methodological Answer:

Chiral resolution or asymmetric synthesis is critical. For instance, enantiopure esters like ethyl (S)-2-ethoxy-3-(4-hydroxyphenyl)propionate are synthesized using chiral auxiliaries or enzymes (e.g., lipases) to hydrolyze specific enantiomers . Catalytic asymmetric methods, such as Sharpless epoxidation or Jacobsen kinetic resolution, can induce stereocontrol. Chiral HPLC or polarimetry validates enantiomeric excess, while X-ray crystallography confirms absolute configuration . For lab-scale work, chiral column chromatography (e.g., Chiralpak® AD-H) effectively separates diastereomers .

Basic: Which analytical techniques are recommended for confirming the structure and purity of this compound?

Methodological Answer:

- NMR (¹H/¹³C): Assigns proton environments (e.g., pyridyl protons at δ 8.2–8.5 ppm) and ester carbonyl signals (~δ 170 ppm) .

- HPLC: Purity assessment using C18 columns (e.g., 97% purity with UV detection at 254 nm) .

- Mass Spectrometry (ESI/HRMS): Confirms molecular weight (e.g., [M+H]+ calculated for C₁₀H₁₃NO₃: 195.0895) .

- FT-IR: Identifies ester C=O stretching (~1740 cm⁻¹) and pyridyl C-N vibrations (~1600 cm⁻¹) .

Advanced: What strategies resolve contradictory data on the biological activity of ester-based prodrugs?

Methodological Answer:

Contradictions in activity data (e.g., efficacy vs. toxicity) require systematic studies:

Metabolic Profiling: Use LC-MS to track ester hydrolysis in vitro (e.g., liver microsomes) and in vivo .

pH-Dependent Stability Assays: Simulate physiological conditions (pH 1–7.4) to assess prodrug activation kinetics .

Comparative IC₅₀ Studies: Evaluate enzyme inhibition (e.g., acetylcholinesterase) across cell lines to isolate tissue-specific effects .

Molecular Docking: Model interactions with target enzymes (e.g., binding affinity to catalytic sites) to rationalize activity discrepancies .

Basic: What safety precautions are necessary when handling pyridine-containing esters in the lab?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact (irritation risks ).

- Ventilation: Use fume hoods to prevent inhalation of volatile esters (respiratory irritation ).

- Spill Management: Absorb with inert materials (e.g., sand) and dispose via hazardous waste protocols .

- First Aid: For eye exposure, rinse with water ≥15 minutes; for inhalation, move to fresh air and seek medical attention .

Advanced: How can researchers design experiments to elucidate the mechanism of enzyme inhibition by this compound?

Methodological Answer:

Kinetic Studies: Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots using varying substrate concentrations .

Fluorescence Quenching: Monitor enzyme conformational changes (e.g., tryptophan residues in acetylcholinesterase) upon ester binding .

Isothermal Titration Calorimetry (ITC): Measure binding thermodynamics (ΔH, ΔS) to assess interaction strength .

Gene Knockdown Models: Use siRNA to silence target enzymes in cell cultures, comparing inhibition efficacy in wild-type vs. knockdown systems .

Basic: What are the common by-products formed during esterification, and how can they be identified?

Methodological Answer:

- By-Products: Unreacted starting materials, diesters (from over-esterification), or hydrolysis products (e.g., free acids) .

- Detection Methods:

Advanced: What methodologies assess enantiomeric excess in chiral propionic acid derivatives?

Methodological Answer:

- Chiral HPLC: Columns like Chiralcel® OD-H separate enantiomers (retention time differences ≥2 min) .

- NMR with Chiral Shift Reagents: Europium complexes induce split signals for enantiomers .

- Polarimetry: Measures optical rotation (e.g., [α]D²⁵ = +15° for R-enantiomer) .

- Enzymatic Assays: Esterase hydrolysis selectively cleaves one enantiomer, quantified via kinetic resolution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.